molecular formula C14H16OS B13097544 Cyclobutyl2-(4-thiomethylphenyl)ethylketone

Cyclobutyl2-(4-thiomethylphenyl)ethylketone

Cat. No.: B13097544
M. Wt: 232.34 g/mol
InChI Key: NVFHMKSKHWNRKX-UHFFFAOYSA-N
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Description

Cyclobutyl2-(4-thiomethylphenyl)ethylketone is an organic compound with the molecular formula C14H18OS It is characterized by a cyclobutyl group attached to a 2-(4-thiomethylphenyl)ethylketone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl2-(4-thiomethylphenyl)ethylketone typically involves the reaction of cyclobutyl ketone with 4-thiomethylphenyl ethyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran or dimethylformamide to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl2-(4-thiomethylphenyl)ethylketone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The thiomethyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Halogens, nucleophiles; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nucleophile-substituted derivatives

Scientific Research Applications

Cyclobutyl2-(4-thiomethylphenyl)ethylketone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutyl2-(4-thiomethylphenyl)ethylketone involves its interaction with specific molecular targets and pathways. The compound’s thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutyl2-(4-methylphenyl)ethylketone: Similar structure but lacks the thiomethyl group.

    Cyclobutyl2-(4-chlorophenyl)ethylketone: Contains a chlorine atom instead of the thiomethyl group.

    Cyclobutyl2-(4-nitrophenyl)ethylketone: Contains a nitro group instead of the thiomethyl group.

Uniqueness

Cyclobutyl2-(4-thiomethylphenyl)ethylketone is unique due to the presence of the thiomethyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other substituents, making the compound valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H16OS

Molecular Weight

232.34 g/mol

IUPAC Name

4-(3-cyclobutyl-3-oxopropyl)thiobenzaldehyde

InChI

InChI=1S/C14H16OS/c15-14(13-2-1-3-13)9-8-11-4-6-12(10-16)7-5-11/h4-7,10,13H,1-3,8-9H2

InChI Key

NVFHMKSKHWNRKX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)CCC2=CC=C(C=C2)C=S

Origin of Product

United States

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